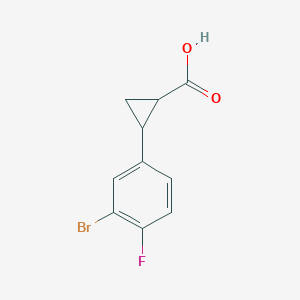
2-(3-broMo-4-fluorophenyl)cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-broMo-4-fluorophenyl)cyclopropanecarboxylic acid, also known as 2-BFCA, is a cyclopropane derivative of a phenyl ring with a bromo-fluoro substitution. It is a highly reactive compound that has been studied for its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Derivatives : Cyclopropanecarboxylic acid derivatives, related to 2-(3-broMo-4-fluorophenyl)cyclopropanecarboxylic acid, have been synthesized for biological activity studies. Some derivatives demonstrate notable herbicidal and fungicidal activities (Tian et al., 2009).
Applications in Alzheimer's Research : A γ-secretase modulator, structurally related to 2-(3-broMo-4-fluorophenyl)cyclopropanecarboxylic acid, has been evaluated for its effects on β-amyloid pathology and spatial memory in a mouse model of Alzheimer's disease (Imbimbo et al., 2009).
Development of Antioxidant Agents : Derivatives of cyclopropane, including those with 2-fluorophenyl groups, have been synthesized and evaluated for their antioxidant activities. Some showed higher antioxidant activity in specific assays compared to standard compounds (Ghanbari Pirbasti et al., 2016).
Halodeboronation Studies : Research involving halodeboronation of aryl boronic acids, which can include fluorophenyl groups, has led to the development of scalable synthesis methods for compounds like 2-bromo-3-fluorobenzonitrile (Szumigala et al., 2004).
Synthesis of Complexes : Studies on the synthesis of tris(4-fluorophenyl)antimony dicarboxylates, which can be structurally related to 2-(3-broMo-4-fluorophenyl)cyclopropanecarboxylic acid, have been carried out to understand their structural and coordination properties (Sharutin et al., 2016).
Synthesis of Pharmaceutical Intermediates : Improved synthetic methods for compounds like 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone, which are structurally similar to the target compound, have been developed for industrial production (Zheng Min, 2013).
Biological and Pharmaceutical Studies
Antimicrobial Activity Studies : New derivatives incorporating fluorophenyl groups have been synthesized and evaluated for their antimicrobial activities. This research is crucial for the development of new antimicrobial agents (Jagadhani et al., 2014).
Carbonic Anhydrase Inhibition : Research on cyclopropane derivatives with bromophenol moieties, related to the target compound, has shown significant inhibitory effects on various carbonic anhydrase isoenzymes. These findings have potential implications in medicinal chemistry (Boztaş et al., 2015).
Propriétés
IUPAC Name |
2-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c11-8-3-5(1-2-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFLKJLMRHJNSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC(=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B1371114.png)
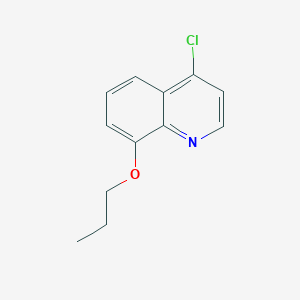


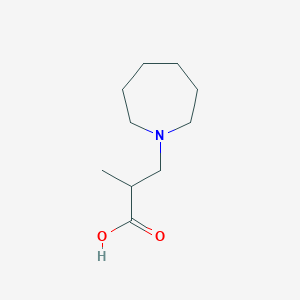
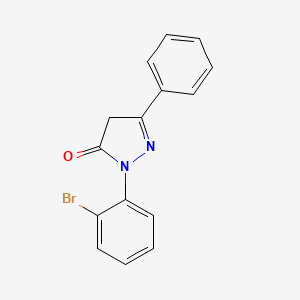
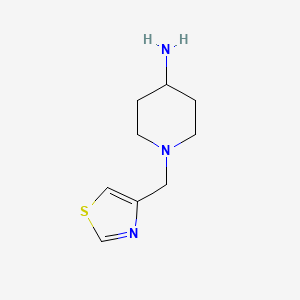
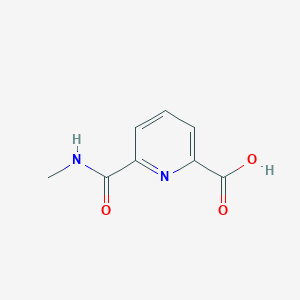

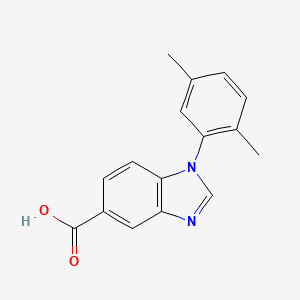
![1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1371132.png)

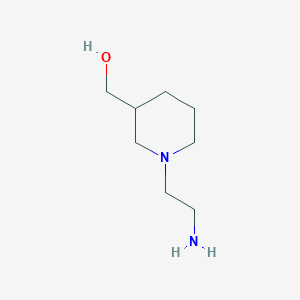
![2-{4-[3-(Aminomethyl)-2-pyridinyl]-1-piperazinyl}-1-ethanol](/img/structure/B1371136.png)